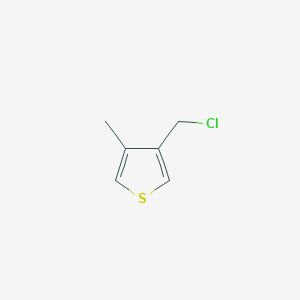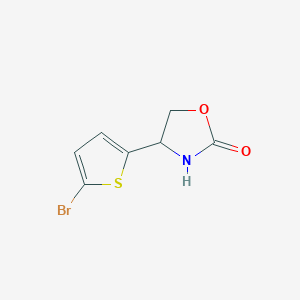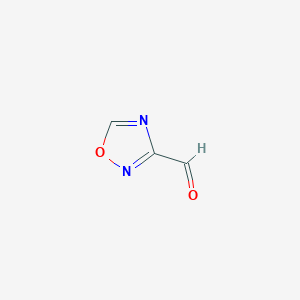
2-(4-Bromo-3,3-dimethylbutyl)tetrahydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromo-3,3-dimethylbutyl)tetrahydrofuran is an organic compound with the molecular formula C10H19BrO It is a derivative of tetrahydrofuran, a five-membered ring ether, with a brominated butyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3,3-dimethylbutyl)tetrahydrofuran typically involves the bromination of a suitable precursor, followed by cyclization to form the tetrahydrofuran ring. One common method involves the reaction of 3,3-dimethylbutyl bromide with tetrahydrofuran in the presence of a strong base, such as sodium hydride, under anhydrous conditions. The reaction is typically carried out at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromo-3,3-dimethylbutyl)tetrahydrofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different functionalized tetrahydrofuran derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups, which can further modify its chemical properties.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon, which may have different reactivity and applications.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and various amines. These reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures.
Oxidation Reactions: Oxidizing agents, such as potassium permanganate or chromium trioxide, are used under acidic or basic conditions to achieve the desired oxidation state.
Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are employed under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine-functionalized tetrahydrofuran derivatives, while oxidation reactions can produce hydroxyl or carbonyl-functionalized compounds.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromo-3,3-dimethylbutyl)tetrahydrofuran has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological processes, such as enzyme-substrate interactions and receptor binding.
Industry: The compound can be used in the production of specialty chemicals, such as surfactants, lubricants, and polymers.
Wirkmechanismus
The mechanism of action of 2-(4-Bromo-3,3-dimethylbutyl)tetrahydrofuran depends on its specific application. In biological systems, it may interact with molecular targets, such as enzymes or receptors, through covalent or non-covalent binding. The bromine atom can serve as a reactive site for further chemical modifications, allowing the compound to participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Chloro-3,3-dimethylbutyl)tetrahydrofuran: Similar in structure but with a chlorine atom instead of bromine. It may have different reactivity and applications due to the different halogen atom.
2-(4-Methyl-3,3-dimethylbutyl)tetrahydrofuran: Lacks the halogen atom, which can significantly alter its chemical properties and reactivity.
2-(4-Bromo-3,3-dimethylpentyl)tetrahydrofuran: Has an additional carbon atom in the side chain, which can affect its steric and electronic properties.
Uniqueness
2-(4-Bromo-3,3-dimethylbutyl)tetrahydrofuran is unique due to the presence of the bromine atom, which provides a reactive site for further chemical modifications. This makes it a versatile building block for the synthesis of various functionalized compounds, particularly in the fields of pharmaceuticals and agrochemicals.
Eigenschaften
Molekularformel |
C10H19BrO |
|---|---|
Molekulargewicht |
235.16 g/mol |
IUPAC-Name |
2-(4-bromo-3,3-dimethylbutyl)oxolane |
InChI |
InChI=1S/C10H19BrO/c1-10(2,8-11)6-5-9-4-3-7-12-9/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
FGPDUWPDBXVCAP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCC1CCCO1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Oxabicyclo[2.2.1]heptan-1-ylmethanamine](/img/structure/B13546889.png)
aminehydrochloride](/img/structure/B13546896.png)
![[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13546905.png)
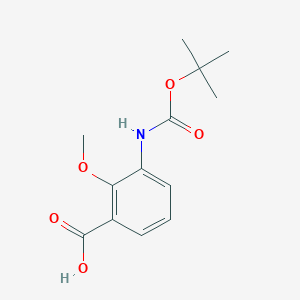
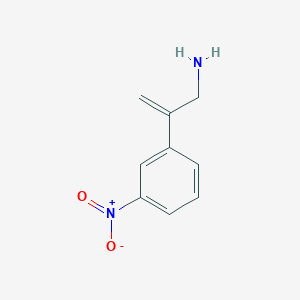
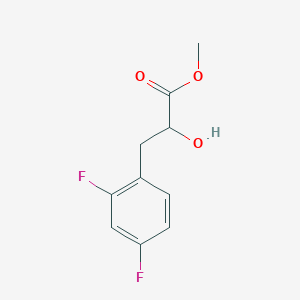
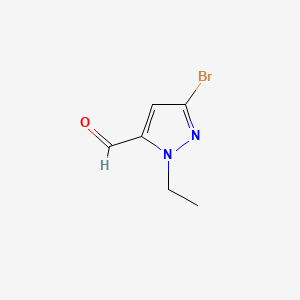
![1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B13546951.png)
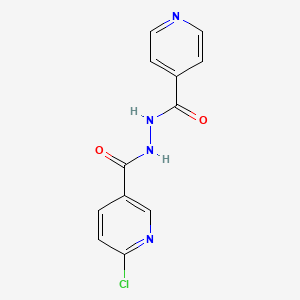

![N-[(tert-butylcarbamoyl)(pyridin-3-yl)methyl]-N-[4-(methylsulfanyl)phenyl]prop-2-enamide](/img/structure/B13546972.png)
